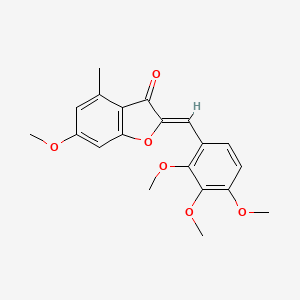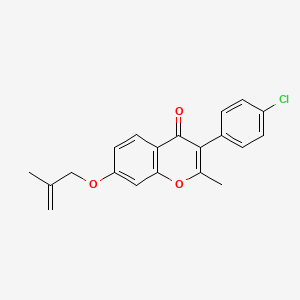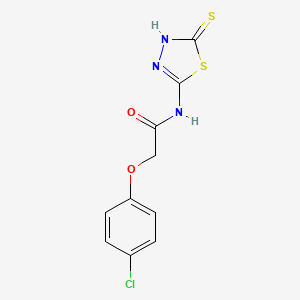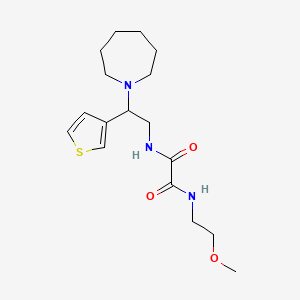
Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of organic compound known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Synthesis Analysis
The compound has been synthesized via a multi-step pathway . The synthesis process was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .Molecular Structure Analysis
The crystal structure of the compound belongs to orthorhombic, space group Pbcn with cell parameters a = 30.198 (2) Å, b = 12.5097 (11) Å, c = 15.6648 (13) Å, V = 5917.7 (8) ų, Z = 8, Dc = 1.265 g/cm³, Cu K α radiation, λ = 1.54180 Å, µ = 0.611 mm⁻¹, F (000) = 2384, the final R = 0.0491 and wR = 0.1585 for 5698 observed reflections with I > 2 σ (I) .Chemical Reactions Analysis
The compound has been used in the synthesis of other compounds . It has been used as a key intermediate for the assembly of several heterocycles including antiparasitic agents, antitubercular agents, and PDE4 inhibitors .Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H21N3O4 and its molecular weight is 331.372. It is available for research use only.Wissenschaftliche Forschungsanwendungen
Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors
A study explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds related to Ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate, for their activity against Mycobacterium tuberculosis. These compounds showed promising activity in vitro against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents V. U. Jeankumar et al., 2013.
Anticancer Activity of Piperidine-4-carboxylic Acid Ethyl Ester-appended 1,3,4-oxadiazole Hybrids
Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The research demonstrated that certain derivatives have low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference compound. This suggests the potential of these derivatives in anticancer therapy A. Rehman et al., 2018.
Antibacterial Study of N-substituted Derivatives
Further research into N-substituted derivatives of a similar compound structure revealed moderate to significant antibacterial activity. This underscores the importance of such compounds in developing new antibacterial agents H. Khalid et al., 2016.
Novel Benzothiazole Derivatives with Antimicrobial Properties
Research into new piperidine substituted benzothiazole derivatives also indicated good antibacterial and antifungal activities. This suggests the versatility of ethyl piperidine derivatives in generating biologically active compounds S. Shafi et al., 2021.
Synthesis and Evaluation of Fluoroquinolone Derivatives for Antimicrobial Activities
A series of fluoroquinolone derivatives, including those with piperidin-1-yl substituents, were synthesized and evaluated for their antibacterial and antifungal activities. The results revealed promising antimicrobial activities, highlighting the potential for new antimicrobial drug development S. Srinivasan et al., 2010.
Wirkmechanismus
Target of Action
It has been synthesized and shown cytotoxic potential against two leukemia cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
Given its cytotoxic activity against leukemia cell lines, it may interact with its targets to disrupt cell proliferation and induce cell death .
Biochemical Pathways
Given its anti-leukemic activity, it may affect pathways related to cell cycle regulation, apoptosis, or dna repair .
Result of Action
Its cytotoxic activity against leukemia cell lines suggests that it may induce cell death and inhibit cell proliferation .
Safety and Hazards
The compound is not intended for human or veterinary use. It is available for research use only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-2-24-17(23)18-10-8-13(9-11-18)19-12-15(21)20(16(19)22)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWXIACUGHAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
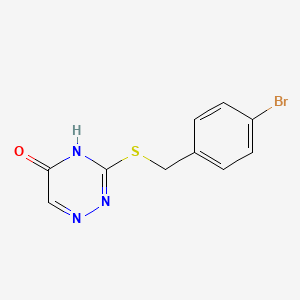


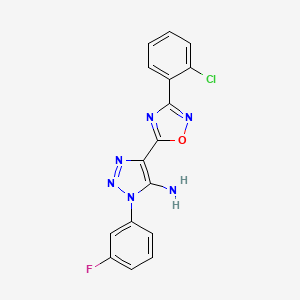
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)

